molecular formula C22H20Cl2N2O3 B2940716 (2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327172-72-4

(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2940716
CAS No.: 1327172-72-4
M. Wt: 431.31
InChI Key: SZUGPFVRPGHIND-ROMGYVFFSA-N
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Description

(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20Cl2N2O3 and its molecular weight is 431.31. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUGPFVRPGHIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide , with CAS number 1327172-72-4 , is a synthetic derivative belonging to the class of chromene carboxamides. Its molecular formula is C22H20Cl2N2O3C_{22}H_{20}Cl_2N_2O_3 and it has a molecular weight of 431.3 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound includes a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of chlorine and methyl groups on the phenyl ring may enhance its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against a range of bacteria and fungi, indicating potential as an antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its pharmacological potential, especially concerning cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Studies and Research Findings

Several studies have focused on the biological effects of chromene derivatives:

  • Antitumor Efficacy : A study demonstrated that chromene derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
  • Antimicrobial Activity : Research indicated that related compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain chromene derivatives could inhibit CYP450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, enhancing therapeutic effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionInhibition of CYP450 enzymes

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